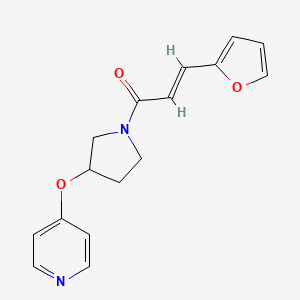
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is not fully understood, but it is thought to act as a partial agonist or antagonist at various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It may also affect the release and reuptake of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of drug addiction and withdrawal. However, one limitation is that (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is not widely available and can be difficult to synthesize, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, including further investigation of its potential neuroprotective effects, its use as a tool for studying the mechanisms of drug addiction and withdrawal, and its potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one and its effects on various receptors and neurotransmitters in the brain.
Synthesis Methods
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the condensation of furan-2-carboxaldehyde with 3-(pyridin-4-yloxy)pyrrolidine, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through a purification process using chromatography.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of mood, cognition, and reward. (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has also been investigated for its potential use as a tool for studying the mechanisms of drug addiction and withdrawal.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(4-3-13-2-1-11-20-13)18-10-7-15(12-18)21-14-5-8-17-9-6-14/h1-6,8-9,11,15H,7,10,12H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJWKNQZOSDRZ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

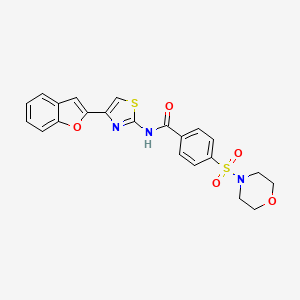
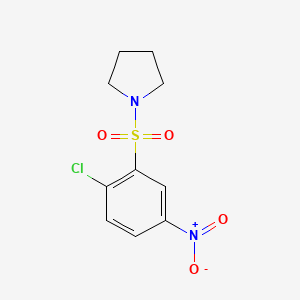
![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

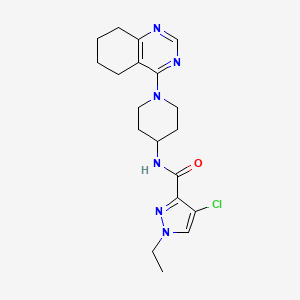
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
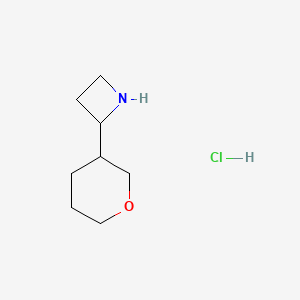
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

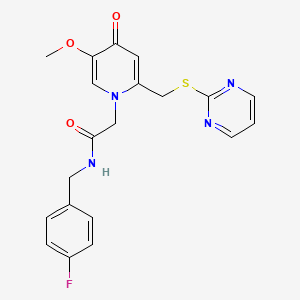

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
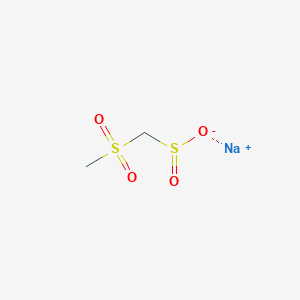
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)